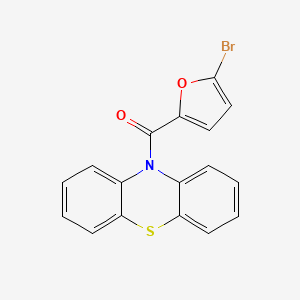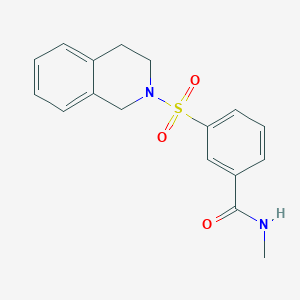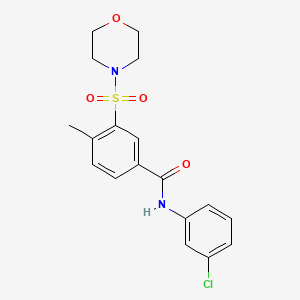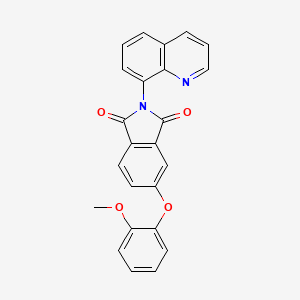![molecular formula C21H18N2O3 B3481106 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B3481106.png)
3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been reported to exhibit anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), have been reported to play a crucial role in the pathogenesis of various inflammatory diseases. This compound has been reported to inhibit the production of IL-6 and TNF-α, thereby exhibiting anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole in lab experiments include its excellent anti-cancer and anti-inflammatory activities, its potential use in the fabrication of OLEDs and organic solar cells, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its use in biological assays, and its potential toxicity, which may require careful handling.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole. One direction is to investigate its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use as a hole-transporting material in organic solar cells. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to optimize its synthesis method for better yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been reported to exhibit promising anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. In materials science, this compound has been investigated for its use in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties. In organic electronics, this compound has been studied for its potential use as a hole-transporting material in organic solar cells.
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-24-19-9-5-4-8-17(19)13-20-22-21(26-23-20)14-25-18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTMHPZZWNMSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-chloro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B3481033.png)

![2-(4-bromophenyl)-5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-oxadiazole](/img/structure/B3481051.png)




![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3481102.png)
![2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate](/img/structure/B3481108.png)
![N-{4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3481119.png)



